molecular formula C17H18N4O2S B2524655 4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034370-18-6

4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2524655
CAS No.: 2034370-18-6
M. Wt: 342.42
InChI Key: RRYJCNIPLUNVHW-UHFFFAOYSA-N
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Description

4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities

Properties

IUPAC Name

4-methyl-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-13-3-6-15(7-4-13)24(22,23)20-12-14-5-8-16(18-11-14)17-9-10-19-21(17)2/h3-11,20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYJCNIPLUNVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide involves several steps. One common synthetic route includes the coupling of a pyrazole derivative with a pyridine derivative, followed by sulfonamide formation. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

The pyrazole moiety, which is part of the compound's structure, has been recognized for its anticancer properties. Research indicates that compounds containing the pyrazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with pyrazole can inhibit kinase activity, which is crucial for cancer cell proliferation .

Case Study : In a recent study involving pyrazole derivatives, specific compounds demonstrated IC50_{50} values as low as 0.19 µM against BRAF (V600E) mutations, indicating strong potential for targeting specific cancer types .

Anti-inflammatory Properties

The compound's structure suggests it may possess anti-inflammatory effects, similar to other sulfonamide derivatives. Pyrazole-containing compounds are increasingly being explored for their ability to modulate inflammatory pathways, which could lead to novel treatments for inflammatory diseases.

Data Summary : A review highlighted various pyrazole derivatives that showed significant inhibition of inflammatory markers in vitro, suggesting that 4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide could be investigated further for anti-inflammatory applications .

Potential Development in Drug Design

Given the promising biological activity associated with pyrazole-based compounds, there is significant interest in developing 4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide into a pharmaceutical agent. The ongoing research aims to optimize its pharmacokinetic properties and enhance its efficacy while minimizing side effects.

Mechanism of Action

The mechanism of action of 4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, in its antileishmanial activity, the compound may inhibit enzymes essential for the survival of the Leishmania parasite . Similarly, its antimalarial activity could be attributed to the inhibition of key enzymes in the Plasmodium parasite . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Biological Activity

The compound 4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H16N4O2SC_{16}H_{16}N_{4}O_{2}S, indicating the presence of multiple functional groups that contribute to its biological properties. The structure features a pyridine ring, a pyrazole moiety, and a benzenesulfonamide group, which are known to exhibit various pharmacological activities.

Table 1: Structural Components

ComponentDescription
PyridineA nitrogen-containing aromatic ring
PyrazoleA five-membered ring with two nitrogen atoms
BenzenesulfonamideA sulfonamide group attached to a benzene ring

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and pyridine moieties. Research indicates that these compounds can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves the disruption of cell cycle progression and induction of apoptosis.

Case Study: In Vitro Evaluation

In a study evaluating the cytotoxic effects of similar compounds, it was found that derivatives with modifications on the pyrazole ring demonstrated significant antiproliferative activity across multiple cancer cell lines. For instance, one derivative exhibited an IC50 value less than that of standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties , particularly against Leishmania and Plasmodium species. The presence of the sulfonamide group is believed to enhance its efficacy against these pathogens by interfering with their metabolic pathways.

The proposed mechanisms through which 4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for cancer cell survival and proliferation.
  • Induction of Apoptosis : Activation of apoptotic pathways in cancer cells has been observed in several studies.
  • Antimicrobial Action : Disruption of cellular processes in microbial pathogens.

Synthesis and Evaluation

Research has focused on synthesizing this compound and evaluating its biological activity through various assays. For example, a recent study synthesized a series of related compounds and performed structure-activity relationship (SAR) analyses to identify key structural features responsible for enhanced biological activity .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
AntimicrobialEffective against Leishmania species
Enzyme InhibitionDisruption of metabolic pathways

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